molecular formula C9H12N2O2 B3367640 Ethyl[(2-nitrophenyl)methyl]amine CAS No. 186797-08-0

Ethyl[(2-nitrophenyl)methyl]amine

Cat. No. B3367640
CAS RN: 186797-08-0
M. Wt: 180.2 g/mol
InChI Key: OBWDZKHLYOUOCP-UHFFFAOYSA-N
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Description

Ethyl[(2-nitrophenyl)methyl]amine is part of a group of substances called dialkyl amines . Dialkylamines are organic substances distinguished by two alkyl groups joined to the amino nitrogen .


Synthesis Analysis

The synthesis of Ethyl[(2-nitrophenyl)methyl]amine involves the use of robust transaminases . These enzymes demonstrate good substrate tolerance and an unprecedented robustness for a wild-type transaminase . The reaction starts with the deprotonation of phthalimide by a hydroxide base such as potassium hydroxide (KOH) .


Molecular Structure Analysis

The nitrogen atom in most amines, including Ethyl[(2-nitrophenyl)methyl]amine, is sp3 hybridized . Three of the sp3 hybrid orbitals form sigma bonds with the fourth orbital carrying the lone pair electrons . Single-bonded nitrogen is trigonal pyramidal in shape, with the non-bonding lone electron pair pointing to the unoccupied corner of a tetrahedron .


Chemical Reactions Analysis

Amines, including Ethyl[(2-nitrophenyl)methyl]amine, are capable of hydrogen bonding . They react with electrophiles in several polar reactions . The lone pair of electrons on the nitrogen atom makes amines electron dense, which makes them highly reactive .


Physical And Chemical Properties Analysis

Ethyl[(2-nitrophenyl)methyl]amine is a clear colorless to light yellow liquid . It is part of the dialkyl amines group, which are known for their unique reactivity . Amines of low molar mass, like Ethyl[(2-nitrophenyl)methyl]amine, are quite soluble in water .

Mechanism of Action

The mechanism of action of Ethyl[(2-nitrophenyl)methyl]amine involves the rearrangement of highly reactive nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides . This rearrangement can be harnessed for the facile construction of amide bonds .

Safety and Hazards

Ethyl[(2-nitrophenyl)methyl]amine is corrosive and highly flammable . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for Ethyl[(2-nitrophenyl)methyl]amine involve the development of efficient synthetic strategies for producing these compounds . There is considerable thrust for the development of novel and efficient amidation reactions . The ability to selectively and efficiently form amide bonds is of paramount importance in organic chemistry .

properties

IUPAC Name

N-[(2-nitrophenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-10-7-8-5-3-4-6-9(8)11(12)13/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWDZKHLYOUOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl[(2-nitrophenyl)methyl]amine

Synthesis routes and methods

Procedure details

2-Nitrobenzylbromide (0.23 mol) in tetrahydrofuran (500 ml) was added to a stirred mixture (4.35M) of 70% aqueous ethylamine (350 ml) and water (350 ml) over a 20 minutes. The reaction stood at ambient temperature for 1 hour, was reduced to low volume, treated with ice/water to 800 ml and basified with an aqueous solution of sodium hydroxide (1 ON, 23 ml). It was extracted with ether (2×) and the combined extracts dried (MgSO4) and evaporated to give N-ethyl-2-nitrobenzylamine as a yellow oil (44 g, 100%).
Quantity
0.23 mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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